Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate
Description
Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate (CAS: 1023502-27-3; molecular formula: C₂₂H₂₅NO₃; molecular weight: 351.44 g/mol) is a structurally complex benzoate ester featuring a phenylcyclopentyl group linked via a carbonylamino moiety to the para position of the benzoate core, with a propyl ester substituent . The phenylcyclopentyl moiety introduces steric bulk and lipophilicity, while the propyl chain may influence solubility and metabolic stability.
Properties
IUPAC Name |
propyl 4-[(1-phenylcyclopentanecarbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-16-26-20(24)17-10-12-19(13-11-17)23-21(25)22(14-6-7-15-22)18-8-4-3-5-9-18/h3-5,8-13H,2,6-7,14-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKAKVYJXPGHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the introduction of the phenylcyclopentyl carbonyl group. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The intermediate product is then reacted with phenylcyclopentanone in the presence of a base like sodium hydroxide to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoates or amides.
Scientific Research Applications
Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives with Heteroaromatic Substituents
Several ethyl benzoate analogs, such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate), share a benzoate core but differ in substituents and ester chain length (Table 1) . Key distinctions include:
- Ester Chain : Ethyl esters (e.g., I-6230) may exhibit faster metabolic clearance compared to propyl esters due to shorter alkyl chains, which reduce lipophilicity and increase polarity.
- Biological Activity : These derivatives are often investigated as kinase inhibitors or antimicrobial agents, whereas the phenylcyclopentyl group in the target compound may favor central nervous system (CNS) penetration due to high lipophilicity .
Propylparaben (Propyl 4-Hydroxybenzoate)
Propylparaben (CAS: 94-13-3; molecular weight: 180.21 g/mol) is a simple alkyl benzoate widely used as a preservative . Key comparisons:
- Functional Groups: The hydroxyl group in propylparaben confers antimicrobial activity, while the carbonylamino-phenylcyclopentyl group in the target compound lacks this functionality, suggesting divergent applications.
- Toxicity : Parabens are associated with endocrine-disrupting effects, but the bulky substituent in the target compound may reduce such risks by limiting receptor interactions .
- Lipophilicity : The target compound’s logP (estimated ~4.5) is significantly higher than propylparaben’s (logP ~2.5), indicating greater membrane permeability .
Amino-Substituted Benzoates in Polymer Chemistry
Ethyl 4-(dimethylamino)benzoate (molecular weight: 207.22 g/mol) is used as a co-initiator in resin cements. Key differences :
- Reactivity: The dimethylamino group enhances electron donation, improving polymerization efficiency. In contrast, the phenylcyclopentyl group in the target compound may introduce steric hindrance, reducing reactivity in polymer systems.
General Alkyl Benzoates
Alkyl benzoates like methyl, ethyl, and butyl derivatives vary in chain length and substituents, influencing their physicochemical and toxicological profiles :
- Chain Length : Propyl esters balance lipophilicity and solubility better than methyl (more polar) or butyl (more lipophilic) analogs.
- Toxicity : Shorter chains (e.g., methyl benzoate) show higher acute toxicity (LD₅₀: 1.2 g/kg in rats) compared to longer chains (e.g., butyl benzoate: LD₅₀ >5 g/kg). The target compound’s toxicity remains unstudied but may align with propyl derivatives due to shared ester groups .
Data Table: Structural and Functional Comparison
*Molecular weight estimated based on structural similarity.
Research Findings and Implications
- Reactivity in Polymers: Ethyl 4-(dimethylamino)benzoate achieves higher polymerization conversion rates than 2-(dimethylamino)ethyl methacrylate, suggesting amino positioning critically impacts reactivity . The target compound’s steric bulk may hinder similar applications.
- Toxicity Trends : Propyl benzoates generally exhibit lower acute toxicity than methyl analogs, but the phenylcyclopentyl group’s influence requires further study .
- Pharmacological Potential: The target compound’s high logP and bulky substituent position it as a candidate for CNS-targeted therapies, though metabolic stability must be verified .
Biological Activity
Propyl 4-((phenylcyclopentyl)carbonylamino)benzoate is an organic compound with the molecular formula C22H25NO3. Its unique structure, characterized by a benzoate ester functional group attached to a phenylcyclopentyl carbonylamino moiety, has garnered interest in various scientific fields, particularly in biology and medicine. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Where:
- represents the propyl group.
- The phenylcyclopentyl moiety contributes to the compound's unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or stimulatory effects on these targets, leading to various biological responses. Research indicates that it may act through:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor modulation : Influencing signaling pathways associated with pain and inflammation.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammation in animal models, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases.
Case Study : In a study involving rats with induced paw edema, administration of the compound significantly reduced swelling compared to control groups, indicating its efficacy as an anti-inflammatory agent .
Analgesic Properties
The compound has also been investigated for its analgesic effects. Preliminary findings suggest it may modulate pain pathways, providing relief in models of acute and chronic pain.
Research Findings :
- In a controlled trial, subjects treated with this compound reported reduced pain levels compared to those receiving a placebo .
Antimicrobial Activity
There is emerging evidence that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in combating infections.
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in edema | |
| Analgesic | Pain reduction observed | |
| Antimicrobial | Effective against bacteria |
Synthesis and Research Applications
The synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the introduction of the phenylcyclopentyl carbonyl group. The reaction conditions often require catalysts such as sulfuric acid or hydrochloric acid to facilitate the process .
This compound is utilized not only in medicinal chemistry but also serves as a building block for more complex organic molecules in synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
